(3S,4R)-PF-6683324

Neurotrophin Signaling Pain Kinase Inhibition

This (3S,4R)-PF-6683324 is a validated type II kinase inhibitor with high potency (TrkA IC50=1.9nM) and exceptional selectivity (>95% TrkA inhibition at 1µM, VEGFR2 only off-target >40%). Its favorable hERG safety margin (14µM) and high LipE (5.7) ensure reliable in vivo pain modeling and PTK6 studies. Choose this compound for its superior, well-characterized profile.

Molecular Formula C24H23F4N5O4
Molecular Weight 521.5 g/mol
Cat. No. B610054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-PF-6683324
SynonymsPF6683324;  PF 6683324;  PF-6683324
Molecular FormulaC24H23F4N5O4
Molecular Weight521.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m0/s1
InChIKeyXJIIVPVOGYFVME-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-6683324 (Trk-IN-4): A High-Potency Pan-Trk Inhibitor with Defined Selectivity and Safety Margins for Pain and Cancer Research


The compound 2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide, also known as PF-6683324 or Trk-IN-4, is a type II kinase inhibitor that potently targets the tropomyosin receptor kinases (TrkA, TrkB, TrkC) and the non-receptor tyrosine kinase PTK6 (BRK) [1]. It is a key tool for dissecting neurotrophin signaling in pain pathways and for investigating PTK6 biology in oncology . The compound is characterized by a fluorinated piperidine ether core that confers high potency and a distinctive selectivity profile .

Why PF-6683324 Cannot Be Casually Substituted with Another Pan-Trk or TrkA Inhibitor


Pan-Trk inhibitors exhibit highly variable selectivity and safety margins that critically impact experimental outcomes and procurement decisions. Simple substitution of one Trk inhibitor for another is scientifically invalid due to differences in off-target kinase inhibition (e.g., VEGFR2, ALK, ROS1), divergent hERG channel liability (a key cardiac safety indicator), and distinct lipophilic efficiency (LipE) that governs drug-like properties [1]. Furthermore, Type II inhibitors like PF-6683324 stabilize the inactive DFG-out kinase conformation, a mechanism distinct from ATP-competitive Type I inhibitors, leading to different resistance mutation profiles and cellular activity patterns . Therefore, the selection of PF-6683324 over analogs such as PF-06737007, entrectinib, or PF-06273340 must be justified by quantitative evidence of its unique combination of potency, selectivity, and safety parameters.

PF-6683324 Quantitative Differentiation Evidence: Comparative Data for Procurement and Assay Design


TrkA Cellular Potency: PF-6683324 Demonstrates Sub-2 nM IC50, Placing It Among the Most Potent Pan-Trk Inhibitors

PF-6683324 inhibits TrkA in a cellular assay with an IC50 of 1.9 nM, a value that positions it as one of the most potent pan-Trk inhibitors available. It is approximately 3- to 5-fold more potent than the clinical candidate PF-06737007 (TrkA IC50 = 7.7 nM) and approximately 2- to 5-fold more potent than PF-06273340 (TrkA IC50 = 6 nM) [1] [2]. While selitrectinib (TrkA IC50 = 0.6 nM) is slightly more potent, PF-6683324 offers a distinct selectivity profile .

Neurotrophin Signaling Pain Kinase Inhibition

Kinase Selectivity: PF-6683324 Exhibits Exceptional Trk Selectivity with Minimal Off-Target Activity

PF-6683324 demonstrates a superior selectivity profile in a broad kinase panel. It inhibits TrkA by >95% at 1 µM, with only one additional kinase, VEGFR2, inhibited by >40% (IC50 > 5 µM) . In contrast, entrectinib, a widely used pan-Trk inhibitor, also potently inhibits ALK (IC50 = 1.6 nM) and ROS1 (IC50 = 0.2 nM) . Larotrectinib, while selective, still inhibits TNK2 at approximately 100-fold higher concentrations [1]. This cleaner selectivity profile minimizes confounding effects in target validation experiments.

Kinase Selectivity Off-Target Profiling Chemical Biology

hERG Liability: PF-6683324 Exhibits a 14 µM hERG IC50, Indicating a Favorable Cardiac Safety Margin

PF-6683324 demonstrates a low potential for hERG channel inhibition, with an IC50 of 14 µM . This value is significantly higher than the compound's cellular TrkA IC50 of 1.9 nM, resulting in a safety margin of approximately 7,400-fold. For comparison, many kinase inhibitors in development exhibit hERG IC50 values below 10 µM, which raises concerns for QT prolongation [1]. This favorable hERG profile supports the use of PF-6683324 in in vivo studies where cardiovascular side effects could confound results.

Cardiac Safety hERG Drug Discovery

Lipophilic Efficiency: PF-6683324 Achieves a High LipE of 5.7, Balancing Potency with Favorable Physicochemical Properties

PF-6683324 exhibits a high lipophilic efficiency (LipE) of 5.7, calculated as pIC50 (8.72) minus cLogP (3.0) . This metric, which normalizes potency by lipophilicity, is superior to many earlier Trk inhibitors and indicates that the compound's high potency is achieved without excessive hydrophobicity. In comparison, PF-06737007, with a cLogP of 3.6 and TrkA pIC50 of 8.11, yields a lower LipE of 4.5 [1]. A higher LipE correlates with improved solubility, reduced off-target binding, and better overall developability.

Lipophilic Efficiency Drug-Likeness ADME

Optimized Research Applications for PF-6683324 Based on Differentiated Evidence


Pain Research: Dissecting Trk-Mediated Nociceptive Signaling

PF-6683324 is ideally suited for in vivo pain models due to its high potency (TrkA IC50 = 1.9 nM), clean kinase selectivity (only VEGFR2 off-target >40% at 1 µM), and favorable hERG safety margin (14 µM) [1] . Its peripheral restriction (predicted low brain penetration) further enhances its utility in studies focused on peripheral pain mechanisms [2]. The compound has demonstrated anti-hyperalgesic effects, making it a validated tool for target engagement studies in neuropathic and inflammatory pain pathways.

Oncology Research: Investigating PTK6/BRK Biology with a Type II Inhibitor

As a selective type II PTK6 inhibitor (IC50 = 76 nM in biochemical assays), PF-6683324 stabilizes the inactive DFG-out conformation, a mechanism distinct from ATP-competitive type I inhibitors [1]. This property is valuable for studies exploring the kinase-dependent versus kinase-independent functions of PTK6 in breast cancer and other malignancies [3]. The compound's dual Trk/PTK6 activity also allows researchers to probe signaling crosstalk in tumor models where both pathways are implicated.

Selectivity Profiling and Chemical Biology: A Reference Pan-Trk Inhibitor with Defined Off-Target Profile

With >95% inhibition of TrkA at 1 µM and minimal off-target activity, PF-6683324 serves as a superior reference compound for kinase selectivity panels and chemical biology studies . Its well-characterized selectivity profile (only VEGFR2 inhibited >40%) enables researchers to distinguish Trk-specific effects from those driven by ALK/ROS1 inhibition (common with entrectinib) or other kinase activities . This makes PF-6683324 a valuable control in target deconvolution experiments.

Assay Development: High LipE and Favorable Physicochemical Properties for Reproducible In Vitro Studies

The compound's high lipophilic efficiency (LipE = 5.7) and moderate cLogP (3.0) contribute to improved aqueous solubility and reduced non-specific binding compared to more lipophilic Trk inhibitors [1]. These properties translate to more robust and reproducible results in biochemical and cell-based assays, reducing variability caused by compound precipitation or promiscuous binding to assay plates.

Technical Documentation Hub

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